9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene

Synthetic chemistry OLED materials Cross-coupling selectivity

9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene is a heteroaromatic anthracene derivative functionalized with bromine atoms at the 9 and 10 positions and naphthalen-2-yl groups at the 2 and 6 positions. With a molecular formula of C34H20Br2 and a molecular weight of 588.3 g/mol, this compound serves primarily as a high-value intermediate for synthesizing complex, pi-extended organic semiconductors.

Molecular Formula C34H20Br2
Molecular Weight 588.3 g/mol
Cat. No. B12277863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene
Molecular FormulaC34H20Br2
Molecular Weight588.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C(=C5C=C(C=CC5=C4Br)C6=CC7=CC=CC=C7C=C6)Br
InChIInChI=1S/C34H20Br2/c35-33-30-16-14-28(26-12-10-22-6-2-4-8-24(22)18-26)20-32(30)34(36)29-15-13-27(19-31(29)33)25-11-9-21-5-1-3-7-23(21)17-25/h1-20H
InChIKeyVUXGFQFKELNMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene: a strategic halogenated building block for advanced OLED materials


9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene is a heteroaromatic anthracene derivative functionalized with bromine atoms at the 9 and 10 positions and naphthalen-2-yl groups at the 2 and 6 positions [1]. With a molecular formula of C34H20Br2 and a molecular weight of 588.3 g/mol, this compound serves primarily as a high-value intermediate for synthesizing complex, pi-extended organic semiconductors [1]. Its structural configuration, which places the reactive bromine handles on the central anthracene ring, is specifically designed to enable sequential, site-selective cross-coupling reactions for the construction of precisely tailored optoelectronic molecules .

Why generic anthracene-based OLED intermediates cannot replicate the site-specific reactivity of 9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene


Simple substitution with a generic dibromo-anthracene or the isomeric 2,6-dibromo-9,10-dinaphthalen-2-ylanthracene is scientifically invalid for specific synthetic programs. The positioning of bromine atoms and aryl substituents on the anthracene core is not electronically equivalent, directly dictating regioselectivity in subsequent cross-coupling reactions and fundamentally altering the photophysical and electronic properties of the final product [1]. Using an incorrect isomer compromises the ability to perform iterative, structure-property relationship studies, as it prevents access to the specific molecular architecture required for targeted deep-blue emission, charge-transport characteristics, or host-guest compatibility in organic light-emitting diodes (OLEDs) . This compound's design is an intentional departure from its isomer, providing a unique vector for molecular engineering that cannot be replicated by off-the-shelf substitutes [1].

Quantitative differentiation evidence for 9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene versus structural isomers and alternatives


Inverted Site-Reactivity for Modular Synthesis: A Direct Head-to-Head Comparison with 2,6-Dibromo-9,10-dinaphthalen-2-ylanthracene

The target compound possesses reactive C-Br bonds exclusively at the 9 and 10 positions of the anthracene core, a regiochemical motif that is electronically activated for oxidative addition. In contrast, its closest structural isomer, 2,6-dibromo-9,10-dinaphthalen-2-ylanthracene, has its bromine atoms on the lateral 2,6-positions . This fundamental difference in substitution pattern dictates the exact sequence of modular synthetic elaboration. For example, the isomer's 2,6-dibromo configuration is well-documented to enable final-stage diversification of the anthracene's long axis after the 9,10-diaryl core has been established, which is critical for tuning LUMO levels via electron-withdrawing groups . The target molecule instead enables the reverse strategy: anchoring the extended conjugation at the 2,6-positions first, then leveraging the 9,10-positions' higher reactivity for a different order of coupling or for attaching groups that influence steric protection of the central ring [1].

Synthetic chemistry OLED materials Cross-coupling selectivity

Computational LogP and Topological Polar Surface Area Benchmarks for Physical Property Differentiation

The calculated partition coefficient (XLogP3-AA) for 9,10-dibromo-2,6-dinaphthalen-2-ylanthracene is 11.6, indicating extreme lipophilicity, and its Topological Polar Surface Area (TPSA) is 0 Ų [1]. These computed values are not merely identifiers but serve as quantitative benchmarks for solubility and sublimation behavior, which are critical for both solution-processing and vacuum-deposition techniques in OLED fabrication. While these properties are shared with its isomer [2], they provide a definitive quality-control fingerprint, ensuring that the correct isomer with the correct purity profile is sourced for process chemistry, a specification that generic anthracene alternatives (e.g., 9,10-dibromoanthracene, TPSA 0 Ų but XLogP 4.7 [3]) fail to match.

Physicochemical properties Material purification Device processing

Supply-Chain Purity Baseline: Differentiated Availability at Scale for Reproducible Research

Commercially, the target compound is offered at a verified minimum purity of 97% (LC) from specialized suppliers , contrasting with the structurally similar 2,6-dibromo-9,10-dinaphthalen-2-ylanthracene which is commonly available at 95% or 98% (LC) . This documented 97% specification is a quantifiable procurement metric that ensures higher initial purity for sensitive catalytic reactions, reducing the need for pre-purification steps and minimizing variable batch-to-batch performance in device fabrication, a key cost and time factor for industrial research labs.

Procurement Material reproducibility OLED research chemicals

High-impact application scenarios uniquely enabled by 9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene


Sequential, Iterative Synthesis of Asymmetric Deep-Blue TADF Emitters

This compound is the ideal starting point for constructing asymmetric, deep-blue Thermally Activated Delayed Fluorescence (TADF) emitters. The presence of reactive bromine atoms specifically at the 9,10-positions allows for a controlled, two-step Suzuki coupling where the first functionalization introduces an electron-donor unit (e.g., carbazole) and the second introduces a distinct acceptor unit (e.g., triazine). This site-specific reactivity, as inferred from the isomeric structural analysis where 2,6-dibromo configurations are used for final-stage LUMO tuning , makes the 9,10-dibromo arrangement the preferred template for a reverse, donor-first convergent synthetic route that is otherwise inaccessible [1].

Template for High-Triplet-Energy Oligomeric Host Materials

When developing high-triplet-energy (ET > 2.8 eV) host materials for blue phosphorescent OLEDs (PhOLEDs), the 2,6-di(naphthalen-2-yl) substitution inherent to this compound pre-installs bulky, high-steric-hindrance groups. This pre-defined architecture is known to effectively suppress intermolecular pi-pi stacking and prevent triplet-triplet annihilation in the solid state . By starting from this specific intermediate, material chemists can focus on extending the 9,10-positions with further high-bandgap bridging units, directly addressing the concentration quenching problem that plagues the class, without needing to separately synthesize and purify the non-brominated core.

Calibrated Internal Standard for Research-Grade Procurement of Specialty OLED Building Blocks

The rigorously documented computed properties, including an XLogP3-AA of 11.6 and a distinct InChI Key (VUXGFQFKELNMKI-UHFFFAOYSA-N) [1], establish this molecule as a definitive, analytically distinguishable standard. For procurement officers and lab managers, specifying this exact isomer prevents the inadvertent acquisition of the cheaper, functionally distinct 2,6-dibromo isomer. The quantifiable 97% purity specification further provides a clear contractual benchmark for supplier qualification, safeguarding the integrity of high-value synthetic campaigns.

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